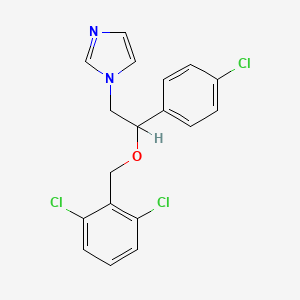

Orconazole

Description

Structure

3D Structure

Properties

CAS No. |

66778-37-8 |

|---|---|

Molecular Formula |

C18H15Cl3N2O |

Molecular Weight |

381.7 g/mol |

IUPAC Name |

1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |

InChI |

InChI=1S/C18H15Cl3N2O/c19-14-6-4-13(5-7-14)18(10-23-9-8-22-12-23)24-11-15-16(20)2-1-3-17(15)21/h1-9,12,18H,10-11H2 |

InChI Key |

PBNSEYNKZBMLLY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Voriconazole's Mechanism of Action on Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which voriconazole exerts its antifungal effects by targeting the fungal cell membrane. The document details the core mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the involved biological pathways and experimental workflows.

Core Mechanism of Action

Voriconazole, a broad-spectrum triazole antifungal agent, primarily functions by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1][2][3] Ergosterol is a vital sterol component in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[1][3]

The specific molecular target of voriconazole is the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[1][2][3][4] Voriconazole binds to the heme iron atom in the active site of this enzyme, preventing the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a critical step in the ergosterol biosynthesis pathway.[5]

This inhibition leads to two primary consequences that compromise the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol alters the physical properties of the fungal membrane, increasing its permeability and disrupting the function of membrane-associated proteins essential for nutrient transport, cell signaling, and cell wall synthesis.[1][3]

-

Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase results in the accumulation of methylated sterol precursors, such as 14α-methylated sterols.[1][6] These aberrant sterols integrate into the fungal membrane, further disrupting its structure and function, ultimately leading to the cessation of fungal growth (fungistatic effect) or cell death (fungicidal effect), depending on the fungal species and drug concentration.[1][7]

Quantitative Data

The efficacy of voriconazole can be quantified through various metrics, including Minimum Inhibitory Concentrations (MIC), half-maximal inhibitory concentrations (IC50), and enzyme inhibition constants (Ki).

Minimum Inhibitory Concentrations (MICs)

MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The tables below summarize the MIC ranges, MIC50 (concentration inhibiting 50% of isolates), and MIC90 (concentration inhibiting 90% of isolates) for voriconazole against common fungal pathogens.

Table 1: Voriconazole MICs for Candida Species

| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| C. albicans | ≤0.007 - 1 | 0.015 | 0.03 |

| C. glabrata | ≤0.015 - 4 | 0.06 | 1 |

| C. parapsilosis | ≤0.007 - 0.5 | 0.015 | 0.03 |

| C. tropicalis | ≤0.007 - 0.5 | 0.015 | 0.06 |

| C. krusei | 0.03 - 2 | 0.25 | 0.5 |

Data compiled from multiple sources.[8][9]

Table 2: Voriconazole MICs for Aspergillus Species

| Aspergillus Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| A. fumigatus | 0.06 - 4 | 0.25 | 0.5 |

| A. flavus | 0.12 - 2 | 0.5 | 1 |

| A. niger | 0.25 - 2 | 0.5 | 1 |

| A. terreus | 0.12 - 4 | 0.5 | 1 |

Data compiled from multiple sources.[10]

Enzyme Inhibition and Binding Affinity

The inhibitory activity of voriconazole against its target enzyme, lanosterol 14α-demethylase (CYP51), and its binding affinity are critical parameters in understanding its potency.

Table 3: Voriconazole Inhibition and Binding Constants

| Fungal Species | Enzyme | Parameter | Value |

| Candida albicans | CYP51 | Kd | ~10-26 nM |

| Aspergillus fumigatus | CYP51A/B | IC50 | Strongly Inhibited |

| Homo sapiens | CYP51 | IC50 | 112 µM |

Data compiled from multiple sources.[6][10][11] Note: A lower Kd (dissociation constant) indicates tighter binding. The significantly higher IC50 for human CYP51 demonstrates the selectivity of voriconazole for the fungal enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of voriconazole.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.

-

Preparation of Voriconazole Stock Solution: Dissolve voriconazole powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

-

Serial Dilutions: Perform serial twofold dilutions of the voriconazole stock solution in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.015 to 8 µg/mL).

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal conidia or yeast cells in sterile saline, and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.

-

Inoculation: Add the diluted fungal suspension to each well of the microtiter plate containing the voriconazole dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

-

MIC Reading: The MIC is determined as the lowest concentration of voriconazole that causes a significant inhibition of growth (typically ≥50% for fungistatic azoles) compared to the growth control.

Time-Kill Assay

This assay assesses the fungistatic versus fungicidal activity of voriconazole over time.[12][13]

-

Preparation: Prepare a standardized fungal inoculum (1-5 x 105 CFU/mL) in a suitable broth medium (e.g., RPMI 1640).

-

Drug Exposure: Add voriconazole at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 4x, 16x MIC), to separate cultures of the fungal suspension. Include a drug-free culture as a growth control.

-

Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predefined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates. Incubate the plates until colonies are visible.

-

Data Analysis: Count the number of colonies to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time for each voriconazole concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity, while a <3-log10 reduction indicates fungistatic activity.[13]

Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the quantification of ergosterol and the identification of accumulated sterol intermediates.[1][8]

-

Fungal Culture and Treatment: Grow the fungal isolate in a suitable liquid medium to a desired growth phase. Expose the culture to a specific concentration of voriconazole for a defined period. Harvest the fungal cells by centrifugation.

-

Saponification: Resuspend the fungal pellet in a solution of alcoholic potassium hydroxide and heat at 80-90°C for 1-2 hours to saponify the cellular lipids.

-

Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) with a nonpolar solvent such as n-heptane or hexane. Repeat the extraction multiple times to ensure complete recovery.

-

Derivatization (Optional but Recommended): Evaporate the solvent and derivatize the sterols to increase their volatility and improve chromatographic separation. A common method is silylation to form trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Inject the derivatized sterol extract into a GC-MS system. The gas chromatograph separates the different sterols based on their boiling points and interactions with the column stationary phase. The mass spectrometer then fragments the eluted sterols and detects the resulting ions, allowing for their identification and quantification based on their mass spectra and retention times compared to known standards.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to voriconazole's mechanism of action.

Caption: Inhibition of the ergosterol biosynthesis pathway by voriconazole.

Caption: Experimental workflow for MIC determination by broth microdilution.

Caption: Logical relationship of voriconazole-induced stress and signaling pathways.

References

- 1. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 2. Voriconazole Inhibits Fungal Growth without Impairing Antigen Presentation or T-Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voriconazole (UK-109,496) inhibits the growth and alters the morphology of fluconazole-susceptible and -resistant Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 8. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Voriconazole inhibits cross-kingdom interactions between Candida albicans and Actinomyces viscosus through the ergosterol pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Safety Operating Guide

Proper Disposal of Orconazole (Using Voriconazole as a Proxy) in a Laboratory Setting

The following provides essential safety and logistical information for the proper disposal of Orconazole, using Voriconazole as a representative compound due to the lack of specific data for "this compound." These procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

I. Hazard Identification and Classification

Before disposal, it is crucial to understand the hazards associated with the compound. Based on the Safety Data Sheet (SDS) for Voriconazole, which is a hazardous pharmaceutical, the primary concerns are:

-

Toxicity: Toxic if swallowed.[1]

-

Carcinogenicity: Suspected of causing cancer.[1]

-

Reproductive Toxicity: May damage fertility or the unborn child.[1]

-

Organ Toxicity: May cause damage to organs (specifically the liver) through prolonged or repeated exposure.[1][2]

-

Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1] Therefore, it must not be flushed down the drain or disposed of in regular trash.[1][3]

II. Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE to minimize exposure.[4] This includes:

-

Gloves: Chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: To protect skin and clothing.

-

Respiratory Protection: A respirator may be necessary for tasks that generate dust or aerosols.[4]

III. Waste Segregation and Containerization

Proper segregation of waste is critical to ensure safe disposal and regulatory compliance.[4][5] Do not mix incompatible wastes.[6]

| Waste Type | Container Type | Labeling Requirements | Disposal Route |

| Solid this compound Waste | Black, leak-proof, and sealable container. | "Hazardous Waste - Toxic," "this compound" | Approved Hazardous Waste Disposal Vendor |

| Contaminated Labware | Black, leak-proof, and sealable container. | "Hazardous Waste - Toxic," "this compound Contaminated" | Approved Hazardous Waste Disposal Vendor |

| Liquid this compound Waste | Black, leak-proof, and sealable container. | "Hazardous Waste - Toxic," "this compound Solution" | Approved Hazardous Waste Disposal Vendor |

| Empty Stock Containers | Follow institutional guidelines. | Deface original label, mark as "Empty" | May require triple rinsing before disposal |

Note: Hazardous pharmaceutical waste is typically collected in black containers.[7]

IV. Step-by-Step Disposal Protocol

-

Initial Assessment: Before beginning any work, consult the Safety Data Sheet (SDS) for this compound.[4]

-

Wear Appropriate PPE: Put on all required personal protective equipment.[4]

-

Segregate Waste at the Source:

-

Solid Waste: Collect any solid this compound, such as unused powder, in a designated, properly labeled black hazardous waste container.

-

Contaminated Materials: Place items lightly contaminated with this compound, such as gloves, weigh boats, and paper towels, into a separate, clearly labeled black hazardous waste container.[5]

-

Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and sealed black hazardous waste container. Do not mix with other chemical wastes unless they are of the same type and compatibility has been verified.[4] Chlorinated and non-chlorinated solvents must always be kept separate.[5]

-

Sharps: Any sharps (needles, scalpels) contaminated with this compound must be placed in a puncture-resistant sharps container that is also rated for hazardous chemical waste.

-

-

Container Management:

-

Spill Management:

-

In case of a spill, evacuate personnel from the immediate area.

-

Wear appropriate PPE before cleaning the spill.

-

For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.[1]

-

For liquid spills, use an appropriate absorbent material, and dispose of the contaminated absorbent as hazardous waste.

-

Do not flush spills into the sanitary sewer system.[1]

-

-

Final Disposal:

V. Experimental Protocol Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Caption: this compound Waste Disposal Workflow.

References

- 1. fishersci.com [fishersci.com]

- 2. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]

- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]

- 4. gmpsop.com [gmpsop.com]

- 5. essex.ac.uk [essex.ac.uk]

- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]

- 8. spectrumchemical.com [spectrumchemical.com]

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Voriconazole

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Voriconazole, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.

Voriconazole is an antifungal agent that requires careful handling due to its potential health hazards.[1][2][3] Adherence to proper safety protocols is critical to minimize exposure and ensure the well-being of laboratory personnel.

Hazard Identification

Voriconazole is classified as toxic if swallowed and is suspected of causing cancer, genetic defects, and damage to fertility or an unborn child.[1][2][3] It may also cause damage to organs, particularly the eyes, liver, and kidneys, through prolonged or repeated exposure. Therefore, implementing robust safety measures is non-negotiable.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling Voriconazole.

| Body Part | Required PPE | Specifications and Best Practices |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when dusts are generated.[3] |

| Hands | Protective gloves | Impervious protective clothing and gloves are recommended, especially for bulk processing operations.[4] Wash hands thoroughly after handling.[1][4] |

| Eyes | Safety glasses with side-shields or chemical safety goggles | As described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Wash hands before touching eyes.[4] |

| Body | Protective clothing, long sleeves, lab coat | Recommended to prevent skin contact.[3][4] Individuals with known sensitivity should wear long sleeves.[4] |

Operational and Disposal Plans

Handling and Storage:

-

Work under a hood and avoid inhaling the substance or creating dust.

-

Do not eat, drink, or smoke in areas where Voriconazole is handled.[1][3]

-

Store in a tightly closed, dry, and well-ventilated place.

-

Keep the substance locked up or in an area accessible only to qualified or authorized personnel.[1][2][3]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[1][4]

-

In case of skin contact: Wash off immediately with soap and plenty of water for at least 15-20 minutes while removing contaminated clothing.[1][4]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

-

If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[2][3]

Spill and Disposal Procedures:

-

Spills: Evacuate personnel to a safe area. Wear appropriate PPE. Collect, bind, and pump off spills. Take up carefully, avoiding dust generation, and place in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, federal, and provincial regulations.[1][3] Do not allow the product to enter drinking water supplies, wastewater, or soil.[4]

Experimental Workflow for Handling Voriconazole

The following diagram illustrates the standard workflow for safely handling Voriconazole in a laboratory setting.

Caption: Workflow for safe handling of Voriconazole.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.